molecular formula C23H19N3O4S B251183 N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide

N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide

カタログ番号 B251183
分子量: 433.5 g/mol
InChIキー: CXJOQEHPHBSKLV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide, also known as MBX-8025, is a synthetic small molecule drug that has been studied for its potential use in treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.

作用機序

N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide is a selective PPARδ agonist, which means that it activates this nuclear receptor in a specific manner. PPARδ is expressed in many tissues, including skeletal muscle, adipose tissue, and liver. Activation of PPARδ has been shown to increase fatty acid oxidation, decrease lipogenesis, and improve insulin sensitivity.
Biochemical and Physiological Effects:
In preclinical studies, N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to reduce liver fat, improve insulin sensitivity, and decrease plasma triglycerides and cholesterol levels. These effects are thought to be mediated through the activation of PPARδ. In addition, N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to increase energy expenditure and improve mitochondrial function in skeletal muscle.

実験室実験の利点と制限

The advantages of using N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide in lab experiments include its selectivity for PPARδ, its ability to reduce liver fat, and its potential to improve insulin sensitivity and dyslipidemia. However, some limitations of using N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide in lab experiments include its relatively short half-life and the need for further studies to determine its long-term safety and efficacy.

将来の方向性

For research on N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide include further preclinical studies to determine its safety and efficacy in treating metabolic disorders such as NAFLD and dyslipidemia. In addition, clinical trials will be needed to determine its potential use in humans. Other potential future directions include studying the effects of N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide on other metabolic pathways and exploring its potential use in other diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide is a synthetic small molecule drug that has been studied for its potential use in treating metabolic disorders such as NAFLD and dyslipidemia. Its mechanism of action involves the activation of PPARδ, and it has been shown to reduce liver fat, improve insulin sensitivity, and decrease plasma triglycerides and cholesterol levels in preclinical studies. While further research is needed to determine its long-term safety and efficacy, N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide shows promise as a potential treatment for metabolic disorders.

合成法

The synthesis of N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 3-methyl-4-aminobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,4-dimethoxyphenylboronic acid to form the boronic acid intermediate, which is then reacted with 5-amino-1,3-benzodioxole-6-carboxamide to form the final product, N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide.

科学的研究の応用

N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide has been studied extensively for its potential use in treating metabolic disorders such as NAFLD and dyslipidemia. In preclinical studies, N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to reduce liver fat, improve insulin sensitivity, and decrease plasma triglycerides and cholesterol levels. These effects are thought to be mediated through the activation of a nuclear receptor called peroxisome proliferator-activated receptor delta (PPARδ).

特性

分子式

C23H19N3O4S

分子量

433.5 g/mol

IUPAC名

N-[(4-benzamido-3-methylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C23H19N3O4S/c1-14-11-17(8-9-18(14)25-21(27)15-5-3-2-4-6-15)24-23(31)26-22(28)16-7-10-19-20(12-16)30-13-29-19/h2-12H,13H2,1H3,(H,25,27)(H2,24,26,28,31)

InChIキー

CXJOQEHPHBSKLV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4

正規SMILES

CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。